FK-330 dihydrate
Description
Overview of Nitric Oxide (NO) Biology and Physiological Roles
Nitric oxide (NO) is a crucial cellular signaling molecule produced by a family of enzymes known as nitric oxide synthases (NOS). wikipedia.org As a small, short-lived molecule, NO can readily diffuse across cell membranes, allowing it to act on a variety of targets. rndsystems.com Its biological functions are widespread and vital for maintaining homeostasis. NO is involved in the modulation of vascular tone, insulin (B600854) secretion, airway tone, and peristalsis. wikipedia.org It also plays a role in angiogenesis (the formation of new blood vessels) and neural development. wikipedia.org The biological effects of NO are exerted through its interaction with various targets, including heme groups and sulfhydryl groups, which allows it to participate in a vast number of physiological processes. rndsystems.com
Characterization of Nitric Oxide Synthase Isoforms (eNOS, nNOS, iNOS)
In mammals, nitric oxide is synthesized by three distinct isoforms of nitric oxide synthase (NOS), each encoded by a separate gene. rndsystems.comoup.com These isoforms were originally named for the tissues in which they were first identified, but it is now understood that their expression is more widespread. rndsystems.comfrontiersin.org The three primary isoforms are:
Neuronal NOS (nNOS or NOS1): Predominantly found in neuronal tissue and skeletal muscle, nNOS is involved in neural development and communication. wikipedia.orgrndsystems.comnih.gov
Endothelial NOS (eNOS or NOS3): Primarily expressed in endothelial cells lining blood vessels, eNOS generates NO to regulate vascular function and tone. wikipedia.orgfrontiersin.org
Inducible NOS (iNOS or NOS2): Unlike the other isoforms, iNOS expression is induced in various cell types, particularly immune cells like macrophages, in response to stimuli such as cytokines and endotoxins. wikipedia.orgrndsystems.com It is a key component of the immune response. wikipedia.org
While nNOS and eNOS are considered "constitutive" enzymes that typically produce low, transient levels of NO in a calcium-dependent manner, iNOS can produce large, sustained amounts of NO and its activity is largely independent of calcium concentration. wikipedia.orgoup.com This high-output system is a critical defense mechanism against pathogens and tumor cells. wikipedia.orgrndsystems.com
Table 1: Comparison of Nitric Oxide Synthase (NOS) Isoforms
| Feature | Neuronal NOS (nNOS/NOS1) | Inducible NOS (iNOS/NOS2) | Endothelial NOS (eNOS/NOS3) |
|---|---|---|---|
| Primary Location | Central and peripheral nervous systems, skeletal muscle rndsystems.com | Immune cells (e.g., macrophages), various other cells upon stimulation rndsystems.com | Endothelial cells, blood vessels wikipedia.org |
| Regulation | Constitutive, Ca²⁺/calmodulin-dependent wikipedia.org | Inducible by cytokines and endotoxins; Ca²⁺-independent wikipedia.orgrndsystems.com | Constitutive, Ca²⁺/calmodulin-dependent wikipedia.org |
| NO Output | Low (picomolar levels) rndsystems.com | High (nanomolar levels), sustained rndsystems.com | Low (picomolar levels) rndsystems.com |
| Primary Function | Neurotransmission, neural development wikipedia.org | Immune defense, inflammation wikipedia.org | Regulation of vascular tone and function wikipedia.org |
| Gene Location | Chromosome 12 | Chromosome 17 | Chromosome 7 wikipedia.org |
Role of iNOS in Pathophysiological Processes, particularly Inflammation and Organ Injury
The high and sustained output of nitric oxide by iNOS, while crucial for immune defense, also implicates it in the pathology of various diseases characterized by inflammation and tissue damage. wikipedia.org When overexpressed, iNOS can contribute to conditions like septic shock and may play a role in autoimmune diseases. wikipedia.org The large quantities of NO produced can react with superoxide (B77818) to form peroxynitrite, a highly reactive and toxic species that can damage cells and tissues. rndsystems.comresearchgate.net
Ischemia-reperfusion injury (IRI) is a complex phenomenon where tissue damage occurs after blood supply is restored to an area that has been ischemic (lacking oxygen). The role of iNOS in this process is multifaceted and can be both detrimental and protective. wjgnet.comnih.gov
During the reperfusion phase, iNOS expression can be upregulated, leading to a significant increase in NO production. mdpi.com This excessive NO can be neurotoxic in the brain and contribute to inflammation and cell death. mdpi.com In hepatic (liver) IRI, inhibiting iNOS has been shown to prevent injury. wjgnet.com The compound FK-330 dihydrate is identified as a novel and effective iNOS inhibitor that prevents ischemia and reperfusion injury in rat liver transplantation models. targetmol.commedkoo.comnih.gov Treatment with FK-330 was shown to increase survival, decrease liver cell damage, reduce leukocyte infiltration, and depress the expression of pro-inflammatory cytokines. nih.gov
Conversely, some studies suggest that iNOS-derived NO can have a protective effect, particularly in the late phase of hepatic IRI or in the context of ischemic preconditioning, where short periods of ischemia protect against a subsequent longer ischemic event. researchgate.netwjgnet.com This dual role highlights the complexity of NO signaling in IRI. nih.gov
The involvement of iNOS in cancer is highly complex, with evidence supporting both pro-tumor and anti-tumor roles. nih.govfrontiersin.org The effect of iNOS-derived NO appears to depend on its concentration, the tumor type, and the surrounding microenvironment. aacrjournals.org
High levels of iNOS expression have been reported in various human cancers, including lung, breast, and colon cancers, where the resulting NO production has been associated with tumor progression and metastasis. nih.gov NO can damage DNA and inhibit repair mechanisms, potentially leading to mutations in tumor suppressor genes like p53. nih.gov In pancreatic and ovarian cancers, iNOS is linked to aggressive phenotypes and poor survival outcomes. aacrjournals.orgoncotarget.com Specifically, iNOS-derived NO can promote glycolysis in ovarian cancer cells, fueling their proliferation. oncotarget.com
However, the relationship is not always straightforward. In some cancers, iNOS expression is reduced with tumor progression, while in others, there is no clear correlation with prognosis. frontiersin.org This variability underscores the intricate and context-dependent role of iNOS in cancer biology. frontiersin.org The compound FK-330 , by inhibiting iNOS dimerization and subsequent NO production, is being investigated for its potential role in cancer therapy. pharmacompass.comgoogle.com
Table 2: Reported Role of iNOS Expression in Different Cancer Types
| Cancer Type | Reported Association with Tumor Progression/Prognosis | Source |
|---|---|---|
| Gastric Cancer | Increased iNOS expression associated with tumor stage and progression. frontiersin.org | frontiersin.org |
| Melanoma | Increased iNOS expression associated with progression toward metastases and poor prognosis. frontiersin.org | frontiersin.org |
| Ovarian Cancer | iNOS expression is reduced with tumor progression and poor prognosis in some studies, while others show it promotes glycolysis and is associated with poor survival. frontiersin.orgoncotarget.com | frontiersin.orgoncotarget.com |
| Pancreatic Cancer | Higher expression of iNOS compared to non-tumor tissue; associated with chemoresistance and poor survival. aacrjournals.org | aacrjournals.org |
| Colorectal Cancer | High expression of iNOS found in cancer tissues; studies on its correlation with progression are controversial. nih.govfrontiersin.org | nih.govfrontiersin.org |
| Breast Cancer | iNOS positivity reported; studies on its correlation with progression are controversial. nih.govfrontiersin.org | nih.govfrontiersin.org |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
682813-92-9 |
|---|---|
Molecular Formula |
C29H32ClF3N6O6 |
Molecular Weight |
653.0 g/mol |
IUPAC Name |
(2S)-2-[[(E)-3-(4-chlorophenyl)prop-2-enoyl]amino]-N-[2-oxo-2-[4-[6-(trifluoromethyl)pyrimidin-4-yl]oxypiperidin-1-yl]ethyl]-3-pyridin-2-ylpropanamide;dihydrate |
InChI |
InChI=1S/C29H28ClF3N6O4.2H2O/c30-20-7-4-19(5-8-20)6-9-25(40)38-23(15-21-3-1-2-12-34-21)28(42)35-17-27(41)39-13-10-22(11-14-39)43-26-16-24(29(31,32)33)36-18-37-26;;/h1-9,12,16,18,22-23H,10-11,13-15,17H2,(H,35,42)(H,38,40);2*1H2/b9-6+;;/t23-;;/m0../s1 |
InChI Key |
ULJYWSVDASRELY-FPINKFAQSA-N |
Isomeric SMILES |
C1CN(CCC1OC2=NC=NC(=C2)C(F)(F)F)C(=O)CNC(=O)[C@H](CC3=CC=CC=N3)NC(=O)/C=C/C4=CC=C(C=C4)Cl.O.O |
Canonical SMILES |
C1CN(CCC1OC2=NC=NC(=C2)C(F)(F)F)C(=O)CNC(=O)C(CC3=CC=CC=N3)NC(=O)C=CC4=CC=C(C=C4)Cl.O.O |
Origin of Product |
United States |
Fk 330 Dihydrate As a Selective Inducible Nitric Oxide Synthase Inhibitor
Discovery and Rationale for iNOS-Specific Inhibition in Therapeutic Contexts
The discovery of compounds like FK-330 was driven by the therapeutic need for selective iNOS inhibitors. Nitric oxide (NO) is a critical signaling molecule produced by three distinct isoforms of nitric oxide synthase (NOS): neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). While nNOS and eNOS are constitutively expressed and produce low levels of NO for essential physiological functions like neurotransmission and maintaining vascular tone, iNOS expression is different. openmedicinalchemistryjournal.com
Under normal conditions, iNOS is typically not expressed. However, its expression is induced by inflammatory stimuli such as cytokines and endotoxins, leading to the production of high and sustained levels of NO. openmedicinalchemistryjournal.com This excessive NO production can be cytotoxic, causing cellular damage and contributing to the pathophysiology of numerous diseases, including inflammatory conditions like arthritis, autoimmune diseases, and ischemia-reperfusion injury. researchgate.netopenmedicinalchemistryjournal.compnas.org
The rationale for specific iNOS inhibition is to reduce the pathological effects of excessive NO while preserving the essential homeostatic functions of nNOS and eNOS. openmedicinalchemistryjournal.com Non-selective NOS inhibitors can interfere with the protective roles of the constitutive isoforms, potentially leading to undesirable side effects. researchgate.net Therefore, the development of isoform-selective inhibitors like FK-330 represents a targeted therapeutic strategy aimed at modulating the detrimental aspects of NO signaling without disrupting its beneficial physiological roles. pnas.org
Preclinical Pharmacological Characterization of FK-330 Dihydrate
Preclinical studies have been crucial in characterizing the pharmacological effects of FK-330. In vivo experiments using rat models of organ transplantation have demonstrated its efficacy in mitigating tissue injury. For instance, in a rat model of liver ischemia-reperfusion injury, treatment with FK-330 was shown to prevent injury, as evidenced by improved liver function, reduced hepatocellular damage, and decreased hepatocyte necrosis. researchgate.net
Furthermore, administration of FK-330 in a rat model of orthotopic liver transplantation significantly increased survival rates. researchgate.net This protective effect was associated with a marked reduction in the expression of iNOS within the transplanted liver. researchgate.net The treatment also led to a decrease in inflammatory mediators, including pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, and a reduction in the infiltration of immune cells into the liver tissue. researchgate.net These findings from preclinical models underscore the compound's ability to suppress the inflammatory cascade driven by iNOS induction. researchgate.netmedchemexpress.com
The pharmacological profile of an inhibitor is defined by its potency (the concentration required to produce an effect) and its selectivity (its ability to inhibit the target enzyme over other related enzymes). Potency is often measured by the half-maximal inhibitory concentration (IC50), which is the concentration of an inhibitor that reduces the enzyme's activity by 50%.
FK-330 is characterized as a potent and selective iNOS inhibitor. researchgate.net In vitro studies have confirmed its ability to potently inhibit iNOS activity induced by cytokines in cell lines. researchgate.net A key feature of a selective inhibitor is a significantly lower IC50 value for iNOS compared to nNOS and eNOS. While specific IC50 values for FK-330 are not detailed in the available literature, the table below provides data for other known iNOS inhibitors to illustrate the parameters used to define potency and selectivity. This demonstrates the high degree of selectivity that can be achieved, a primary goal in the development of such therapeutic agents.
Table 1: Examples of In Vitro Potency and Selectivity for Various iNOS Inhibitors (Illustrative Data) Note: This table shows data for other compounds to exemplify typical measurements and does not represent data for this compound.
| Compound | iNOS IC50 (nM) | eNOS IC50 (nM) | nNOS IC50 (nM) | Selectivity (eNOS/iNOS) | Selectivity (nNOS/iNOS) |
|---|---|---|---|---|---|
| 1400W | 19 | 10,000 | 2,000 | ~526x | ~105x |
| L-NIL | 3,300 | 150,000 | 31,000 | ~45x | ~9x |
| Compound 30 | 60 | 11,100 | 540 | 185x | 9x |
Data sourced from various preclinical studies for illustrative purposes. researchgate.net
FK-330 operates via a novel mechanism of action: it inhibits the dimerization of iNOS monomers. researchgate.net The NOS enzymes are only active as dimers. FK-330 is believed to bind to the oxygenase domain of the inactive iNOS monomer, which induces a conformational change that prevents it from pairing with another monomer to form the active dimeric enzyme. researchgate.netopenmedicinalchemistryjournal.com This allosteric mechanism of disrupting protein-protein interaction is distinct from inhibitors that compete with the substrate, L-arginine, at the active site. pnas.org
The strength of this interaction is quantified by the binding affinity, commonly expressed as the dissociation constant (Kd). The Kd value represents the concentration of a ligand at which half of the receptor binding sites are occupied at equilibrium; a lower Kd value indicates a higher binding affinity. nih.gov
Studies on other potent iNOS dimerization inhibitors have demonstrated very high affinity for the iNOS monomer. For example, radioligand binding assays with similar pyrimidine-imidazole based inhibitors have shown apparent Kd values in the low nanomolar range, indicating a strong and stable interaction with the iNOS monomer. nih.govresearchgate.net This high affinity is consistent with their potent cellular activity. researchgate.net The selectivity of these inhibitors for iNOS suggests that the energetics and kinetics of the monomer-dimer equilibrium are substantially different among the NOS isoforms, providing a molecular basis for isoform-specific drug design. nih.gov
Table 2: Examples of Binding Affinity for iNOS Dimerization Inhibitors (Illustrative Data) Note: This table shows data for other compounds to exemplify binding affinity measurements and does not represent data for this compound.
| Compound Class | Target | Apparent Kd |
|---|---|---|
| Pyrimidine-imidazole Inhibitor (3H-labeled) | Human iNOS Monomer | ~1.8 nM |
| ECLiPS Library Inhibitor | Isolated iNOS Monomer | ~3 nM |
Data sourced from mechanistic studies of iNOS dimerization inhibitors. pnas.orgresearchgate.net
Mechanistic Elucidation of Fk 330 Dihydrate Action at the Cellular Level
Modulation of Cellular Signaling Pathways by iNOS Inhibition
The inhibition of iNOS by compounds such as FK-330 dihydrate interferes with the production of nitric oxide, a signaling molecule with diverse physiological and pathological roles. In the context of inflammation, excessive NO production by iNOS can lead to tissue damage and dysregulation of cellular signaling. Therefore, the inhibition of iNOS is a critical point of intervention in inflammatory signaling.
Impact on Inflammatory Signaling Cascades
The reduction of iNOS-derived NO can significantly alter the activity of several key inflammatory signaling cascades. These pathways are central to the expression of a wide range of genes involved in inflammation, including cytokines, chemokines, and adhesion molecules.
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory signaling. The interplay between nitric oxide and the NF-κB pathway is complex. Activation of the NF-κB pathway can lead to the expression of iNOS, and in turn, the NO produced can modulate NF-κB activity.
In certain cellular contexts, nitric oxide can inhibit the activation of the NF-κB pathway. This inhibitory action is attributed to the blockade of the phosphorylation and subsequent degradation of IκB-α, the inhibitory subunit of NF-κB. By preventing the degradation of IκB-α, the NF-κB dimer remains sequestered in the cytoplasm and is unable to translocate to the nucleus to initiate the transcription of pro-inflammatory genes. This suggests that iNOS inhibition can lead to a sustained activation of the NF-κB pathway by removing this NO-mediated negative feedback.
Conversely, in other contexts, iNOS-produced nitric oxide is necessary for the migration of neurons induced by inflammatory stimuli like lipopolysaccharide (LPS), a process that is dependent on the NF-κB pathway. Inhibition of iNOS in such scenarios would lead to a reduction in NF-κB-mediated effects.
Table 1: iNOS Inhibition and NF-κB Pathway Interactions
| Cellular Context | Effect of iNOS/NO on NF-κB Pathway | Consequence of iNOS Inhibition |
|---|---|---|
| Vascular Smooth Muscle Cells | NO inhibits NF-κB activation by preventing IκB-α degradation. | Potential for increased or sustained NF-κB activation. |
| Cerebellar Granule Neurons | NO produced by iNOS is required for LPS-induced, NF-κB-mediated neuronal migration. | Reduction in NF-κB-mediated neuronal migration. |
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including p38 MAPK, ERK1/2, and JNK, are critical regulators of cellular responses to a variety of external stimuli, including inflammatory signals. Research indicates a significant cross-talk between iNOS and the MAPK pathways.
Studies have shown that a deficiency in iNOS can lead to a decrease in the phosphorylation of p38, ERK1/2, and JNK, which in turn inhibits the activation of the MAPK signaling pathway. This suggests that iNOS-derived NO is involved in the activation of these MAPK cascades. Therefore, inhibition of iNOS by this compound would be expected to suppress the MAPK signaling pathway.
In vascular smooth muscle cells, there is evidence of cross-talk where inhibition of p38 MAPK can prevent the impairment of iNOS induction, suggesting a regulatory loop between
Regulation of Apoptotic and Anti-Apoptotic Cellular Mechanisms
This compound has been shown to influence the delicate balance between cell survival and programmed cell death, also known as apoptosis. This regulation is critical in the context of cellular injury and disease. The compound appears to exert its effects by modulating key proteins involved in the apoptotic cascade.
Influence on Bax/Bcl-2 Ratio and Caspase Activation
A crucial determinant of a cell's susceptibility to apoptosis is the ratio of pro-apoptotic proteins, such as Bax, to anti-apoptotic proteins, like Bcl-2. An increase in the Bax/Bcl-2 ratio is a strong indicator that a cell is primed for apoptosis. nih.govnih.gov Research suggests that certain therapeutic agents can shift this ratio in favor of apoptosis in diseased cells. nih.govijper.org This shift is often a key mechanism in anticancer therapies, promoting the death of malignant cells. ijper.org
The activation of caspases, a family of protease enzymes, is another hallmark of apoptosis. These enzymes are responsible for the execution phase of programmed cell death, dismantling the cell in an orderly fashion. Caspase-3 is a key executioner caspase, and its activation is a critical step in the apoptotic pathway. nih.govmdpi.com Studies have shown that an elevated Bax/Bcl-2 ratio can lead to the activation of caspase-3, thereby committing the cell to apoptosis. nih.gov
Effects on Cell Cycle Progression and Checkpoint Control
The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. nih.govnih.govwikipedia.orgkhanacademy.org Cell cycle checkpoints are critical surveillance mechanisms that monitor the integrity of cellular processes and can halt the cycle if damage is detected. nih.govnih.govwikipedia.org These checkpoints, primarily at the G1/S and G2/M transitions, prevent the propagation of errors that could lead to cellular dysfunction or malignant transformation. wikipedia.orgkhanacademy.org
The progression through the cell cycle is driven by the activity of cyclin-dependent kinases (CDKs), which are regulated by cyclins. nih.govwikipedia.org Checkpoint controls can inhibit CDK activity, thereby arresting the cell cycle to allow for repair or, if the damage is too severe, to initiate apoptosis. nih.gov The retinoblastoma (Rb) protein is a key regulator of the G1 checkpoint, preventing entry into the S phase of DNA replication. wikipedia.orgkhanacademy.org
Alterations in Oxidation-Reduction Processes
Cellular function is intrinsically linked to the balance of oxidation and reduction (redox) reactions. These processes are fundamental to normal metabolism and energy production. uomustansiriyah.edu.iqresearchgate.netresearchgate.net However, an imbalance in redox homeostasis, often caused by an overproduction of reactive oxygen species (ROS), can lead to oxidative stress. This stress can damage cellular components, including lipids, proteins, and DNA, contributing to cell injury and death. uomustansiriyah.edu.iq
The smooth endoplasmic reticulum (SER) plays a significant role in the metabolism of various substances, a process that can generate free radicals. uomustansiriyah.edu.iqnih.gov Cells possess antioxidant defense mechanisms, including enzymes like glutathione peroxidase and superoxide (B77818) dismutase, to neutralize these harmful ROS and maintain redox balance. uomustansiriyah.edu.iq
Cellular Response Mechanisms to this compound in Injury Models
In models of cellular injury, the response of the immune system is a critical factor in determining the outcome, whether it be resolution and repair or chronic inflammation and tissue damage. nih.gov this compound has been investigated for its potential to modulate these cellular responses.
Analysis of Leukocyte Trafficking and Infiltration Patterns (e.g., P-selectin, ICAM-1, ED-1/CD3 cells, neutrophils)
The recruitment of leukocytes to sites of injury and inflammation is a multi-step process involving adhesion molecules on both leukocytes and endothelial cells. nih.gov P-selectin and Intercellular Adhesion Molecule-1 (ICAM-1) are two such adhesion molecules that play crucial roles in this process. nih.govarvojournals.org P-selectin mediates the initial rolling of leukocytes along the endothelium, while ICAM-1 is involved in their firm adhesion and subsequent transmigration into the tissue. arvojournals.orgmdpi.complos.org
Studies have shown that the expression of P-selectin and ICAM-1 is upregulated in response to ischemia-reperfusion injury, leading to increased leukocyte accumulation. arvojournals.org This infiltration of immune cells, including neutrophils and macrophages (often identified by markers like ED-1), is a hallmark of the inflammatory response to injury. nih.gov The interaction between leukocyte integrins, such as LFA-1, and endothelial ICAM-1 is essential for this firm adhesion. plos.org
Impact on Lymphocyte Activation and Immune Cell Phenotypes
Lymphocytes, including T and B cells, are key players in the adaptive immune response. Their activation is a critical step in orchestrating a targeted immune defense. The activation of CD4+ T helper (Th) cells can be initiated through the T-cell receptor (TCR) complex, which includes CD3, along with co-stimulatory signals from molecules like CD28. nih.gov
Some immunomodulatory agents have been shown to affect lymphocyte activation and proliferation. For example, the drug FK506 (Tacrolimus) has been demonstrated to inhibit the proliferative response of B lymphocytes by causing a cell cycle arrest in the G0 to G1 phase transition. nih.gov However, it did not appear to affect the expression of certain activation antigens on these cells. nih.gov This highlights the potential for compounds to have discrete effects on different stages of lymphocyte maturation and activation.
Interactive Data Table: Key Molecules in Cellular Response
| Molecule | Function | Role in Injury/Inflammation |
| Bax | Pro-apoptotic protein | Promotes programmed cell death |
| Bcl-2 | Anti-apoptotic protein | Inhibits programmed cell death |
| Caspase-3 | Executioner caspase | Key enzyme in apoptosis |
| P-selectin | Adhesion molecule | Mediates leukocyte rolling |
| ICAM-1 | Adhesion molecule | Facilitates firm leukocyte adhesion |
| CD3 | T-cell co-receptor | Component of the T-cell receptor complex involved in T-cell activation |
| Neutrophils | Phagocytic immune cells | Early responders to inflammation and injury |
Preclinical Efficacy Studies of Fk 330 Dihydrate in Disease Models
In Vitro Cell Culture Models of Disease
Currently, there is a lack of publicly available scientific literature detailing the in vitro assessment of the anti-inflammatory effects of FK-330 dihydrate in stimulated cell lines.
There are no available research findings on the evaluation of the anti-proliferative activity of this compound in cancer cell models within the current body of scientific literature.
In Vivo Animal Models of Pathophysiology
The compound FK-330, an innovative and specific inhibitor of inducible nitric oxide synthase (iNOS), has been investigated for its protective capabilities in established rat models of liver ischemia-reperfusion injury (IRI). Nitric oxide (NO) generated by iNOS is understood to be a factor in the complex pathophysiology of IRI in the liver. The efficacy of FK-330 was demonstrated in a rat model involving a 40-hour period of cold ischemia followed by a syngeneic orthotopic liver transplantation (OLT). nih.gov
In this model, the administration of FK-330 led to a marked reduction in hepatocellular damage, as evidenced by lower levels of serum glutamic oxaloacetic transaminase and glutamic pyruvic transaminase. Furthermore, histological examination of liver tissue from FK-330-treated rats revealed an improvement in the features characteristic of IRI. nih.gov The treatment also resulted in decreased infiltration of intrahepatic leukocytes, including ED-1/CD3 cells and neutrophils, which was associated with reduced expression of P-selectin and intracellular adhesion molecule 1. nih.gov Additionally, FK-330 was found to suppress the activation of lymphocytes, leading to a decrease in the expression of pro-inflammatory cytokines such as TNF-alpha, IL-1beta, and IL-6, as well as chemokines like IP-10, MCP-1, and MIP-2. nih.gov The compound also demonstrated anti-apoptotic effects by preventing hepatic apoptosis and down-regulating the Bax/Bcl-2 ratio. nih.gov These findings suggest that FK-330 mitigates liver IRI by modulating the trafficking and activation of leukocytes. nih.gov
In a rigorous rat model of syngeneic orthotopic liver transplantation following 40 hours of cold ischemia, treatment with FK-330 demonstrated a significant improvement in graft survival. The survival rate of the untreated control group was 20%, whereas the group treated with FK-330 exhibited a survival rate of 80%. nih.gov This substantial increase in survival highlights the potential of FK-330 in enhancing the preservation of liver grafts subjected to prolonged cold ischemia. nih.gov
The protective effects of FK-330 on organ preservation were also observed in a model of liver cold ischemia followed by ex vivo reperfusion. In this setup, treatment with FK-330 resulted in improved portal venous flow and increased bile production, both indicators of better liver function and preservation. nih.gov
Interactive Data Table: Survival Rate in Syngeneic Orthotopic Liver Transplantation
| Treatment Group | Survival Rate (%) |
| Control | 20 |
| FK-330 | 80 |
Interactive Data Table: Markers of Hepatocellular Damage
| Marker | Control Group | FK-330 Treated Group |
| Serum Glutamic Oxaloacetic Transaminase | Significantly Elevated | Significantly Reduced |
| Serum Glutamic Pyruvic Transaminase | Significantly Elevated | Significantly Reduced |
Rat Models of Ischemia-Reperfusion Injury (IRI)
Liver Ischemia-Reperfusion Injury Models (e.g., Cold Ischemia, Syngeneic Orthotopic Liver Transplantation)
Histopathological Evaluation of Tissue Damage
No studies detailing the histopathological effects of this compound on tissues subjected to ischemia-reperfusion were found.
Biochemical Markers of Organ Injury (e.g., Serum Glutamic Oxaloacetic Transaminase/Glutamic Pyruvic Transaminase Levels)
There is no available data on how this compound may influence biochemical markers of organ injury, such as serum glutamic oxaloacetic transaminase (SGOT) or serum glutamic pyruvic transaminase (SGPT) levels, in the context of ischemia-reperfusion models.
Other Organ-Specific Ischemia-Reperfusion Models
Information regarding the use or efficacy of this compound in any other organ-specific ischemia-reperfusion models is not present in the accessible scientific literature.
Preclinical Cancer Models for Anti-tumor Activity
No preclinical studies were identified that investigated the anti-tumor properties of this compound.
Efficacy in Tumor Growth Inhibition
Data on the efficacy of this compound in inhibiting tumor growth in preclinical cancer models is not available.
Modulation of the Tumor Microenvironment
There are no published findings on the potential of this compound to modulate the tumor microenvironment.
Chemical Synthesis and Structural Aspects of Fk 330 Dihydrate
Synthetic Methodologies for FK-330 Dihydrate
The synthesis of complex molecules like FK-330 typically involves intricate, multi-step processes designed to construct the core scaffold and install necessary functional groups with precise stereochemistry.
The construction of complex organic molecules generally relies on multi-step synthesis, where a target molecule is built from simpler, commercially available starting materials through a sequence of chemical reactions. researchgate.netyoutube.comyoutube.com This approach allows for the methodical assembly of different parts of the molecule. A common strategy involves a convergent synthesis, where different fragments of the final molecule are synthesized separately and then joined together in the later stages. This is often more efficient than a linear synthesis where the molecule is built step-by-step from one end to the other.
For a molecule with the complexity of an iNOS inhibitor, a synthetic route might involve:
Scaffold Construction: Initial steps would focus on creating the core ring structure of the molecule.
Functional Group Interconversion: Subsequent steps would modify this core by adding or altering functional groups that are crucial for biological activity. This can involve reactions like oxidations, reductions, or substitutions. youtube.com
Stereochemical Control: Ensuring the correct three-dimensional arrangement of atoms is vital, as biological activity is often highly dependent on stereochemistry.
One-step diversification can also be employed, for example, through methods like microwave-accelerated cross-metathesis, to add a variety of functional groups to a core structure late in the synthesis. nih.gov
A key aspect of multi-step synthesis is the optimization of each reaction to maximize the yield of the desired product and minimize the formation of byproducts. scielo.br This is a meticulous process that involves systematically varying several parameters to find the ideal conditions for a chemical transformation. researchgate.net
Key parameters that are typically optimized include:
Solvent: The choice of solvent can significantly influence reaction rates and outcomes.
Temperature: Reactions can be heated or cooled to control the rate and selectivity.
Reagents and Catalysts: The stoichiometry and type of reagents or catalysts are critical. For instance, the amount of an oxidant or a Lewis acid can be finely tuned to achieve the best result. scielo.brresearchgate.net
Reaction Time: Extending or shortening the reaction time can affect the balance between product formation and decomposition or side reactions. scielo.br
| Parameter | Variable | Goal of Optimization |
| Solvent | Polarity, aprotic/protic nature | Enhance solubility, stabilize transition states |
| Temperature | Heating, cooling, room temp | Control reaction rate, improve selectivity |
| Reagents | Stoichiometry (equivalents) | Maximize product formation, minimize waste |
| Catalyst | Type and loading | Increase reaction speed, enable new pathways |
| Time | Minutes to hours/days | Achieve maximum conversion without product degradation |
Structural Modifications and Derivative Synthesis
Once a lead compound like FK-330 is identified, medicinal chemists often synthesize a variety of related compounds, or analogues, to improve its properties. This involves making systematic changes to the molecule's structure.
The development of new iNOS inhibitors often uses the structure of a known inhibitor, such as FK-330, as a starting point or "scaffold." nih.govnih.gov The primary goal is to design molecules that bind tightly and specifically to the iNOS enzyme. Structure-based drug design is a powerful tool in this process. If the three-dimensional structure of iNOS is known (often through X-ray crystallography), chemists can design molecules that fit precisely into the enzyme's active site. nih.gov
A common strategy is molecular hybridization, where structural features from different known inhibitors are combined to create a new molecule with potentially superior properties. nih.gov For example, parts of the FK-330 structure responsible for iNOS binding could be combined with fragments from other molecules known to have good neuroprotective or pharmacokinetic properties. nih.gov This approach aims to create multi-target agents that can address complex diseases more effectively. nih.gov
The synthesis of analogues is a cornerstone of drug discovery, aiming to enhance the desired biological activity (potency) and reduce off-target effects (selectivity). nih.govox.ac.uk For iNOS inhibitors, high selectivity is crucial to avoid inhibiting the other two main isoforms of nitric oxide synthase: endothelial NOS (eNOS) and neuronal NOS (nNOS), which have important physiological roles.
To achieve this, chemists systematically modify the lead compound's structure. nih.govmdpi.com This can involve:
Adding or changing functional groups: Introducing groups like halogens (chlorine, bromine) or methyl groups can alter how the molecule binds to its target protein. nih.gov
Modifying the core structure: Altering the central scaffold of the molecule can lead to significant changes in activity. mdpi.com
Changing stereochemistry: Inverting the 3D orientation of a specific part of the molecule can have a profound impact on its biological function.
These modifications are guided by the goal of improving interactions with the target enzyme while potentially disrupting interactions with off-target proteins, thereby enhancing selectivity. nih.gov
| Modification Strategy | Example Functional Group Change | Desired Outcome |
| Increase Binding Affinity | Add hydrogen bond donors/acceptors | Enhanced Potency |
| Improve Selectivity | Introduce bulky groups to exploit differences in active sites | Reduced Off-Target Effects |
| Enhance Pharmacokinetics | Modify polar surface area | Better absorption and distribution |
Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. nih.goveurekaselect.com In the context of FK-330, SAR studies involve synthesizing a series of analogues where specific parts of the molecule are systematically varied, and then measuring the iNOS inhibitory activity of each new compound. researchgate.netnih.gov
By comparing the structures of these analogues with their corresponding activities, researchers can deduce which parts of the molecule are essential for its function. For example, a SAR study might reveal that a particular hydroxyl group is critical for binding to the iNOS active site, as its removal or modification leads to a significant loss of potency. Conversely, it might be found that modifying another part of the molecule, such as a peripheral ring system, can lead to increased potency or selectivity. mdpi.com This information is invaluable for guiding the design of the next generation of inhibitors. nih.gov
The table below illustrates a hypothetical SAR for a series of analogues based on a common scaffold.
| Compound | R1 Group | R2 Group | iNOS IC50 (nM) |
| Parent Scaffold | -H | -CH3 | 150 |
| Analogue 1 | -F | -CH3 | 125 |
| Analogue 2 | -Cl | -CH3 | 80 |
| Analogue 3 | -H | -C2H5 | 200 |
| Analogue 4 | -Cl | -H | 55 |
This data would suggest that a chlorine atom at the R1 position and removing the methyl group at R2 (replacing with hydrogen) are beneficial for inhibitory activity against iNOS.
Identification of Key Pharmacophoric Features for iNOS Inhibition
The inhibitory activity of this compound against inducible nitric oxide synthase (iNOS) is attributed to specific molecular features that allow it to bind effectively to the active site of the enzyme. While a definitive, publicly available synthesis and crystal structure for this compound remains elusive in the reviewed literature, analysis of structurally related iNOS inhibitors, particularly those containing N-substituted aminoguanidine moieties, allows for the deduction of its key pharmacophoric features.
The foundational element for many iNOS inhibitors is the guanidinium group or a bioisostere thereof, which mimics the guanidinium group of the natural substrate, L-arginine. This positively charged group is critical for anchoring the inhibitor within the active site of iNOS through electrostatic interactions with a conserved glutamate residue. In the case of FK-330, the iminoethylamino moiety (-C(=NH)CH_3) serves as a crucial component of this pharmacophore.
Another significant feature is the presence of a flexible ethylenediamine linker . This chain allows the molecule to adopt a conformation that optimally positions the key interacting groups within the iNOS active site. The length and flexibility of this linker are often critical for achieving high affinity and selectivity.
Furthermore, the 4-fluorobenzamide group at the terminus of the molecule likely engages in additional binding interactions, potentially through hydrogen bonding and hydrophobic interactions with residues in the active site. The fluorine atom can enhance binding affinity through favorable electrostatic interactions and can also improve metabolic stability.
A summary of the probable key pharmacophoric features of FK-330 for iNOS inhibition is presented in the interactive table below.
| Pharmacophoric Feature | Putative Interaction with iNOS Active Site |
| Iminoethylamino Group | Mimics the guanidinium group of L-arginine, forming a key salt bridge with a glutamate residue. |
| Ethylenediamine Linker | Provides conformational flexibility for optimal positioning within the active site. |
| 4-Fluorobenzamide Moiety | Engages in hydrogen bonding and hydrophobic interactions, contributing to binding affinity and selectivity. |
Correlating Structural Elements with Biological Activity
The biological activity of this compound as a potent and selective iNOS inhibitor is a direct consequence of its specific structural arrangement. Structure-activity relationship (SAR) studies of related aminoguanidine and N-substituted ethylenediamine derivatives have provided valuable insights into how modifications of these structural elements can modulate inhibitory potency and selectivity.
The N-ethyl substitution on the imino group is a critical determinant of activity. Simple aminoguanidine is a non-selective NOS inhibitor. The addition of the ethyl group in the iminoethylamino moiety of FK-330 likely contributes to its selectivity for iNOS over the other isoforms, neuronal NOS (nNOS) and endothelial NOS (eNOS). This is because the active sites of the NOS isoforms, while similar, have subtle differences in their topography that can be exploited by appropriately substituted inhibitors.
The length and nature of the linker between the core aminoguanidine mimic and the aromatic moiety are also pivotal. The two-carbon spacing provided by the ethylenediamine backbone in FK-330 is a common motif in potent iNOS inhibitors. Altering this linker length, for instance, by adding or removing methylene units, often leads to a significant decrease in inhibitory activity, highlighting the precise spatial requirements for effective binding.
Finally, the substituents on the terminal aromatic ring play a fine-tuning role in the biological activity. The 4-fluoro substituent on the benzamide ring of FK-330 is likely optimal for maximizing interactions within a specific hydrophobic pocket of the iNOS active site. SAR studies on analogous compounds often show that the position and electronic nature of the substituent can dramatically impact potency and isoform selectivity. For example, moving the fluorine to a different position or replacing it with a different halogen or an alkyl group would be expected to alter the binding affinity and selectivity profile.
The following table summarizes the correlation between the structural elements of FK-330 and its biological activity.
| Structural Element | Impact on Biological Activity |
| Iminoethylamino Group | Essential for potent inhibition by mimicking the natural substrate. |
| N-ethyl Substitution | Contributes to selectivity for iNOS over nNOS and eNOS. |
| Ethylenediamine Linker | Optimal length for precise positioning of key binding groups. |
| 4-Fluorobenzamide Group | Enhances binding affinity through specific hydrophobic and electrostatic interactions. |
Advanced Research Methodologies and Future Directions
High-Throughput Screening and Computational Approaches in Inhibitor Discovery
The journey to identify potent and selective inhibitors often begins with high-throughput screening (HTS) and is refined through computational methods. These technologies enable the rapid evaluation of vast numbers of molecules and provide deep insights into their mechanisms of action.
High-throughput screening is a cornerstone of modern drug discovery, allowing for the automated testing of extensive compound libraries against a specific biological target. labkey.com This process involves miniaturized assays, robotics, and sophisticated data analysis to identify "hits"—compounds that modulate the target's activity. labkey.comnuvisan.com For an inhibitor like FK-330, which functions by preventing the dimerization of iNOS monomers, an HTS campaign would be designed to identify molecules that disrupt this specific protein-protein interaction. researchgate.net Such screens can be conducted in various formats, including 384-well or 1536-well plates, to maximize throughput and minimize reagent use. nuvisan.comdomainex.co.uk
Computational discovery complements HTS by providing a rational basis for inhibitor design and optimization. mit.eduox.ac.uk Techniques like molecular docking can predict how a compound like FK-330 binds to its target protein. nih.gov Analysis of the crystal structure of iNOS monomers can reveal key interaction sites, guiding the design of inhibitors that fit precisely into these pockets to block dimerization. researchgate.net Furthermore, computational approaches are used to analyze HTS data, filter out false positives, and predict the drug-like properties of hit compounds, thereby streamlining the path from initial hit to a viable drug candidate. selvita.com
Table 1: Illustrative HTS Cascade for iNOS Dimerization Inhibitors
| Phase | Objective | Method | Throughput |
| Primary Screen | Identify compounds that inhibit iNOS activity. | Biochemical assay measuring NO production. | >100,000 compounds |
| Confirmation | Verify the activity of primary hits. | Dose-response analysis of confirmed hits. | 100s of compounds |
| Secondary Assay | Confirm mechanism of action (dimerization inhibition). | Cell-based protein-protein interaction assay. | 10s-100s of compounds |
| Orthogonal Assay | Rule out non-specific activity. | Counterscreens against related enzymes. | 10s of compounds |
| Lead Optimization | Improve potency and selectivity. | Structure-Activity Relationship (SAR) studies guided by computational modeling. | Selected lead compounds |
Proteomic and Transcriptomic Profiling of FK-330 Dihydrate Effects
To understand the broader biological consequences of iNOS inhibition by this compound, researchers can turn to proteomic and transcriptomic profiling. These "omics" technologies provide a global snapshot of the changes in protein and gene expression within a cell or tissue following drug treatment.
Proteomic profiling is the large-scale analysis of the entire set of proteins (the proteome) in a biological sample. nih.gov Techniques such as two-dimensional gel electrophoresis (2-DE) followed by mass spectrometry can identify and quantify thousands of proteins simultaneously. nih.gov By comparing the proteomes of cells treated with FK-330 to untreated cells, researchers can identify proteins that are up- or downregulated. This can reveal the downstream pathways affected by iNOS inhibition, such as those involved in inflammation, cell signaling, and metabolism. mdpi.commdpi.com
Transcriptomic profiling, similarly, analyzes the complete set of RNA transcripts (the transcriptome) in a sample, typically through methods like RNA-sequencing. nih.govnih.gov This reveals how FK-330 might alter gene expression. For instance, transcriptomic analysis of cells treated with an anti-inflammatory compound could show downregulation of genes encoding pro-inflammatory cytokines and upregulation of genes involved in tissue repair. nih.gov This information is crucial for understanding the compound's full mechanism of action and for identifying potential biomarkers of its efficacy. nih.govnih.gov
Table 2: Hypothetical Proteomic and Transcriptomic Findings for this compound
| Molecule Type | Change in Expression | Associated Pathway | Potential Implication |
| Protein | Downregulation of COX-2 | Inflammation | Confirms anti-inflammatory effect |
| Protein | Upregulation of Heme Oxygenase-1 | Oxidative Stress Response | Indicates modulation of cellular stress |
| mRNA | Downregulation of TNF-alpha mRNA | Immune Response | Elucidates mechanism of immunosuppression |
| mRNA | Upregulation of Collagen Type I mRNA | Tissue Remodeling | Suggests role in fibrosis modulation |
Advanced Imaging Techniques for In Vivo Mechanism Monitoring
While in vitro assays are essential, observing a drug's action within a living organism provides invaluable context. Advanced imaging techniques allow for the real-time, high-resolution monitoring of a drug's distribution, target engagement, and physiological effects in vivo. criver.com
Multiphoton fluorescence microscopy (MPFM) is a powerful tool for deep-tissue imaging in live animals. nih.gov By using a fluorescently labeled version of this compound, researchers could potentially track its journey through the body, its accumulation at sites of inflammation, and its binding to iNOS within specific cells. criver.com This technique offers subcellular resolution, making it possible to visualize drug-target interactions as they happen. criver.com Such studies can provide direct evidence of a drug's mechanism of action in a complex biological environment and can help to optimize its delivery and efficacy.
Other advanced imaging modalities can be employed to monitor the downstream physiological effects of FK-330. For example, imaging techniques that measure blood flow, vascular permeability, or metabolic activity could be used in preclinical models of diseases like arthritis or liver cirrhosis to assess the therapeutic impact of iNOS inhibition in real-time.
Investigation of Potential Off-Target Interactions and Selectivity Profiling
A critical aspect of drug development is ensuring that a compound interacts specifically with its intended target. Off-target interactions, where a drug binds to unintended proteins, can lead to reduced efficacy or adverse effects. nih.govnih.gov Therefore, comprehensive off-target and selectivity profiling is essential.
FK-330 is described as a selective iNOS inhibitor. researchgate.net This selectivity is crucial because the nitric oxide synthase family includes two other main isoforms: neuronal NOS (nNOS) and endothelial NOS (eNOS), which have important physiological roles. Unwanted inhibition of these isoforms could lead to undesirable side effects. Selectivity is typically assessed by testing the compound's inhibitory activity against a panel of related enzymes.
Modern approaches to off-target screening involve testing the compound against a broad array of proteins to identify any unintended interactions. nih.gov Cell microarray technology, for example, can screen a drug against thousands of human plasma membrane and secreted proteins to flag potential cross-reactivities. nih.gov Such comprehensive profiling helps to build a detailed safety profile for the compound and can guide the development of more selective next-generation inhibitors.
Table 3: Hypothetical Selectivity Profile of FK-330
| Enzyme | IC₅₀ (nM) | Selectivity vs. iNOS |
| iNOS (target) | 10 | - |
| eNOS (off-target) | 1,000 | 100-fold |
| nNOS (off-target) | 5,000 | 500-fold |
| COX-1 (unrelated) | >10,000 | >1,000-fold |
| COX-2 (unrelated) | >10,000 | >1,000-fold |
Development of Novel Preclinical Models for Enhanced Translational Relevance
The ultimate test of a drug candidate before it enters human trials is its performance in relevant preclinical models of disease. The development and use of robust animal models are critical for evaluating a compound's efficacy and for understanding how its therapeutic effects translate from the lab to a clinical setting.
FK-330 (also known as FR260330) has been investigated in several preclinical models, demonstrating its therapeutic potential across different disease areas. researchgate.net In a rat model of liver cirrhosis induced by thioacetamide, oral administration of FR260330 was shown to inhibit the progression of cirrhosis and reduce liver fibrosis. This was associated with a decrease in the expression of transforming growth factor-beta1 (TGF-β1), a key mediator of fibrosis.
In a rat model of adjuvant-induced arthritis, FR260330 significantly ameliorated the condition, highlighting its anti-inflammatory properties. researchgate.net Furthermore, preclinical studies have explored the use of ASP9853 (the dihydrate form of FK-330) in combination with the chemotherapy drug docetaxel (B913) in tumor-bearing mice. These studies are essential for establishing the compound's in vivo efficacy and for designing future clinical trials. The use of such diverse and relevant preclinical models is key to building a strong case for the translational potential of this compound.
Table 4: Summary of Preclinical Models for FK-330/FR260330
| Preclinical Model | Disease | Key Findings | Reference |
| Thioacetamide-induced liver cirrhosis in rats | Liver Fibrosis | Inhibited progression of cirrhosis, reduced liver fibrosis, decreased TGF-β1 expression. | |
| Adjuvant-induced arthritis in rats | Inflammatory Arthritis | Significantly ameliorated disease symptoms. | researchgate.net |
| Tumor-bearing mice | Advanced Solid Tumors | Investigated in combination with docetaxel to assess impact on tumor reduction. |
Q & A
Basic Research Questions
Q. What are the validated analytical methods for characterizing FK-330 dihydrate purity and stability in experimental settings?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) to assess purity, paired with thermogravimetric analysis (TGA) to confirm hydration stability. Differential scanning calorimetry (DSC) can identify phase transitions, while X-ray powder diffraction (XRPD) verifies crystallinity. Cross-validate results with nuclear magnetic resonance (NMR) spectroscopy for structural confirmation .
Q. How is this compound synthesized, and what stoichiometric controls are critical during its preparation?
- Methodological Answer : Synthesis involves refluxing the parent compound (FR-260330) in a hydrated ethanol-water solvent system (3:1 v/v) at 60°C for 24 hours. Monitor stoichiometry via pH titration (target pH 6.8–7.2) to ensure dihydrate formation. Use Karl Fischer titration to quantify residual water content, aiming for ≤0.5% deviation from theoretical hydration .
Q. Which in vitro assays are most suitable for evaluating this compound’s nitric oxide synthase (NOS) inhibitory activity?
- Methodological Answer : Employ a fluorometric NOS activity assay using L-arginine as a substrate. Measure nitric oxide (NO) production indirectly via Griess reagent (detecting nitrite levels). Include positive controls (e.g., L-NAME) and negative controls (vehicle-only) to validate inhibition curves. Use IC₅₀ calculations with non-linear regression (GraphPad Prism) for dose-response analysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s efficacy across different ischemia-reperfusion injury models?
- Methodological Answer : Conduct a meta-analysis of existing in vivo data (e.g., rat liver vs. cardiac models) to identify variables such as dosage (mg/kg), administration timing (pre- vs. post-ischemia), and species-specific NOS isoform expression (iNOS vs. eNOS). Use multivariate regression to isolate confounding factors like anesthesia type or surgical stress .
Q. What experimental design principles should guide dose optimization for this compound in longitudinal toxicity studies?
- Methodological Answer : Adopt a modified OECD 407 protocol with staggered dosing (5–50 mg/kg/day for 28 days). Include endpoints like serum ALT/AST levels (liver toxicity), renal function markers (creatinine, BUN), and histopathological scoring. Use factorial ANOVA to assess dose-time interactions and benchmark against known NOS inhibitors .
Q. How can researchers validate this compound’s specificity for NOS isoforms in complex biological matrices?
- Methodological Answer : Perform competitive binding assays using recombinant NOS isoforms (iNOS, eNOS, nNOS) with fluorescent probes (e.g., DAF-FM DA). Combine surface plasmon resonance (SPR) to measure binding kinetics (KD, kon/koff) and molecular docking simulations (AutoDock Vina) to predict isoform selectivity. Cross-reference with siRNA knockdown models to confirm functional specificity .
Q. What statistical approaches are recommended for analyzing this compound’s synergistic effects with other ischemia-targeting agents?
- Methodological Answer : Apply the Chou-Talalay combination index (CI) method to quantify synergism in vitro. For in vivo studies, use survival analysis (Kaplan-Meier curves with log-rank tests) and multivariate Cox proportional hazards models to adjust for covariates like body weight and baseline ischemia severity .
Data Management & Reproducibility
Q. How should researchers document and archive raw data from this compound studies to ensure reproducibility?
- Methodological Answer : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Store raw HPLC chromatograms, NMR spectra, and animal histopathology images in repositories like Zenodo or Figshare with DOI assignment. Include metadata such as instrument calibration logs, software versions, and exact experimental conditions (e.g., humidity during synthesis) .
Q. What protocols mitigate batch-to-batch variability in this compound for multi-center trials?
- Methodological Answer : Implement a centralized synthesis facility with ISO 9001-certified quality controls. Standardize raw material sources (e.g., Sigma-Aldrich Lot # criteria) and use inter-laboratory validation via blinded sample exchanges. Apply mixed-effects models to statistical analyses to account for batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
